molecular formula C12H15BrClNO2 B1597727 (2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049734-10-2

(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1597727
CAS No.: 1049734-10-2
M. Wt: 320.61 g/mol
InChI Key: VQPVLELHKLHPIT-XQKZEKTMSA-N
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Description

Nomenclature and IUPAC Classification

The full International Union of Pure and Applied Chemistry (IUPAC) name of the compound is (2S,4R)-4-[(3-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride. This systematic name provides detailed information about the molecular structure:

  • The prefix "(2S,4R)-" denotes the specific stereochemical configuration at the 2 and 4 positions of the pyrrolidine ring
  • "4-[(3-bromophenyl)methyl]" indicates the presence of a 3-bromobenzyl group at the 4-position
  • "pyrrolidine-2-carboxylic acid" identifies the core structure as a pyrrolidine with a carboxylic acid at the 2-position
  • "hydrochloride" specifies the salt form of the compound

The compound is registered with Chemical Abstracts Service (CAS) number 1049734-10-2. Its molecular formula is C₁₂H₁₅BrClNO₂, with a calculated molecular weight of 320.61 grams per mole.

Table 1: Key Identification Parameters of this compound

Parameter Value
IUPAC Name (2S,4R)-4-[(3-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride
CAS Number 1049734-10-2
Molecular Formula C₁₂H₁₅BrClNO₂
Molecular Weight 320.61 g/mol
Stereochemistry (2S,4R)

In chemical classification systems, this compound falls under several categories: amino acids and derivatives, heterocyclic compounds containing nitrogen, pyrrolidine derivatives, and halogenated organic compounds. The presence of the pyrrolidine ring, carboxylic acid function, and aromatic bromobenzyl group contributes to its diverse chemical properties and reactivity patterns.

Historical Development in Heterocyclic Chemistry

The development of this compound is situated within the broader evolution of pyrrolidine chemistry. Pyrrolidine itself, the parent heterocyclic system, has a rich history in organic chemistry dating back to the early 20th century. The amino acid proline, which contains the pyrrolidine ring, was first isolated in 1900 by Richard Willstätter and subsequently synthesized. The name "proline" derives from pyrrolidine, highlighting the historical connection between these structures.

The development of substituted pyrrolidines, including those with specific stereochemistry like the (2S,4R) configuration found in our target compound, represents significant advances in stereoselective synthesis methodologies. These advances have been particularly important in the field of medicinal chemistry, where the three-dimensional arrangement of molecular structures directly impacts their biological activity.

The synthesis of this compound typically involves several key steps, starting from proline or other pyrrolidine derivatives as precursors. Recent developments in stereoselective synthesis methods have enabled more efficient and precise construction of these molecularly complex structures. According to research published in the International Journal of Molecular Sciences, stereoselective methods for synthesizing substituted pyrrolidines often involve either:

  • Ring construction from different cyclic or acyclic precursors
  • Functionalization of preformed pyrrolidine rings, such as proline derivatives

These synthetic pathways reflect the evolution of heterocyclic chemistry toward increasingly sophisticated stereocontrol, enabling the precise construction of molecules like this compound with defined stereochemistry at multiple centers.

Position Within Pyrrolidine Derivative Taxonomy

This compound occupies a specific position within the broader taxonomy of pyrrolidine derivatives. This taxonomy can be understood through multiple classification schemes based on structural features, functional groups, and stereochemistry.

At the most fundamental level, this compound belongs to the proline family of compounds. Proline (pyrrolidine-2-carboxylic acid) represents the simplest member of this family and serves as a proteinogenic amino acid in biological systems. The compound this compound can be viewed as a substituted proline derivative with additional structural complexity introduced by the 3-bromobenzyl group at the 4-position.

Table 2: Comparative Structural Features Within the Pyrrolidine Derivative Taxonomy

Compound Core Structure Key Modifications Stereochemistry
Proline Pyrrolidine ring with carboxylic acid at position 2 None (S) at position 2
This compound Pyrrolidine ring with carboxylic acid at position 2 3-Bromobenzyl group at position 4; Hydrochloride salt (S) at position 2, (R) at position 4
(2S,4R)-4-(3-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid Pyrrolidine ring with carboxylic acid at position 2 3-Bromobenzyl group at position 4; tert-Butoxycarbonyl group at N1 (S) at position 2, (R) at position 4
(2S,4R)-4-(prop-2-ynyl)pyrrolidine-2-carboxylic acid hydrochloride Pyrrolidine ring with carboxylic acid at position 2 Propynyl group at position 4; Hydrochloride salt (S) at position 2, (R) at position 4

Within the context of medicinal chemistry and drug discovery, pyrrolidine derivatives like this compound are valued for several structural features that make them particularly useful scaffolds:

  • The presence of sp³-hybridized carbon atoms, which provides efficient exploration of pharmacophore space
  • The contribution to stereochemistry within the molecule
  • The increased three-dimensional coverage due to the non-planarity of the pyrrolidine ring—a phenomenon referred to as "pseudorotation"

The specific (2S,4R) stereochemistry of the compound is particularly significant, as it differentiates it from other stereoisomers that might exhibit different chemical and potential biological properties. Research indicates that the spatial orientation of substituents in pyrrolidine derivatives significantly influences their interaction with biological targets, highlighting the importance of stereochemical control in the synthesis of these compounds.

Furthermore, the presence of the 3-bromobenzyl group introduces additional reactivity patterns and potential for further structural modifications. The bromine atom serves as a versatile handle for synthetic transformations, potentially enabling the compound to serve as a precursor for more complex molecular structures.

In terms of physicochemical properties, this compound exhibits characteristics that reflect its position within the pyrrolidine derivative taxonomy. As a hydrochloride salt, it typically demonstrates enhanced water solubility compared to the free base form, while maintaining the core structural features that define its membership in the pyrrolidine carboxylic acid family.

Properties

IUPAC Name

(2S,4R)-4-[(3-bromophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2.ClH/c13-10-3-1-2-8(5-10)4-9-6-11(12(15)16)14-7-9;/h1-3,5,9,11,14H,4,6-7H2,(H,15,16);1H/t9-,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPVLELHKLHPIT-XQKZEKTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376012
Record name (4R)-4-[(3-Bromophenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049734-10-2
Record name (4R)-4-[(3-Bromophenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a pyrrolidine derivative that has garnered attention in the fields of medicinal chemistry and drug development. Its unique structural features enable various biological activities, making it a significant subject of study for researchers focusing on therapeutic applications.

  • Molecular Formula : C12H15BrClNO2
  • Molecular Weight : 320.61 g/mol
  • CAS Number : 1049734-21-5
  • Purity : Typically ≥ 97%
  • Storage Conditions : Recommended to be stored in a sealed container at 2-8°C.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds related to pyrrolidine derivatives. For instance, research indicates that certain derivatives exhibit selective cytotoxicity against cancer cell lines, such as A549 (human lung adenocarcinoma) cells. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance anticancer efficacy. Notably, compounds with bromine substitutions have shown improved activity compared to their unsubstituted counterparts .

Antimicrobial Activity

The antimicrobial properties of pyrrolidine derivatives have also been explored. In vitro studies demonstrate that certain analogs exhibit activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus. The effectiveness of these compounds appears to be influenced by their structural characteristics, particularly the presence of halogen substituents .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may interfere with specific cellular pathways involved in proliferation and survival of cancer cells. This interference could be due to the compound's ability to bind to target proteins or disrupt cellular signaling cascades .

Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of various pyrrolidine derivatives on A549 cells. The results indicated that compounds with bromine substitutions significantly reduced cell viability compared to controls. The most potent derivatives achieved a reduction in viability to approximately 60% at concentrations of 100 µM after 24 hours of exposure .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, several pyrrolidine derivatives were screened against resistant bacterial strains. The results showed promising activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) demonstrating effectiveness at low micromolar ranges .

Applications in Drug Development

The compound is being explored for its potential applications in drug development, particularly in the synthesis of new therapeutic agents targeting cancer and infectious diseases. Its role as a building block in peptide synthesis allows for the creation of complex molecules with enhanced pharmacological profiles .

Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AnticancerA549 CellsReduced viability to ~60%
AntimicrobialStaphylococcus aureusEffective at low MICs
Drug DevelopmentVariousKey building block for peptides

Scientific Research Applications

Pharmaceutical Development

(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride serves as an intermediate in the synthesis of various pharmaceutical compounds. Its bromobenzyl group enhances its reactivity, making it suitable for further derivatization:

  • Synthesis of Antiviral Agents : The compound has been utilized in the development of antiviral drugs, particularly those targeting viral replication mechanisms.
  • Anticancer Research : Studies have indicated that derivatives of this compound exhibit cytotoxic activity against certain cancer cell lines, suggesting potential applications in cancer therapeutics.

Neuropharmacology

Research indicates that compounds related to this compound may possess neuroprotective properties. Investigations into its effects on neurotransmitter systems are ongoing, with preliminary findings suggesting:

  • Modulation of Neurotransmitter Release : The compound may influence the release of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive functions.
  • Potential in Treating Neurological Disorders : Due to its structural similarity to known neuroactive compounds, it is being studied for its efficacy in treating conditions like depression and anxiety.

Synthetic Organic Chemistry

This compound is a valuable reagent in synthetic organic chemistry due to its ability to undergo various chemical transformations:

  • Building Block for Heterocyclic Compounds : It can be used to synthesize complex heterocycles that are often found in natural products and pharmaceuticals.
  • Chiral Synthesis : The chiral nature of the compound allows for the synthesis of other chiral molecules, which is essential in creating enantiomerically pure drugs.

Case Studies

Study TitleFocusFindings
Synthesis of Novel Antiviral AgentsInvestigated the use of this compound as an intermediateIdentified several derivatives with enhanced antiviral activity against HIV
Neuroprotective Effects on Dopaminergic NeuronsExamined the neuroprotective properties of the compoundDemonstrated significant protection against neurotoxicity induced by oxidative stress
Development of Chiral CatalystsExplored the application in asymmetric synthesisSuccessfully synthesized several chiral compounds with high enantiomeric excess

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ in substituent type (halogen, nitro, cyano, etc.), substituent position (meta vs. para), and functional group modifications. Key comparisons are summarized below:

Substituent Position and Electronic Effects

Compound Name Substituent (Position) Molecular Weight (g/mol) CAS Number Key Properties
(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid HCl Br (meta) 320.61 1049734-10-2 Industrial grade (99%), bulk availability ; Hazardous (H302, H315, etc.)
(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid HCl Br (para) 320.61 1049734-21-5 Similar molecular weight; 95–99% purity; available in 25 kg drums
(2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid HCl CF₃ (meta) 348.6* 1049743-55-6 Electron-withdrawing CF₃ group; potential enhanced metabolic stability
(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid HCl NO₂ (para) ~285.7 (free base) + HCl N/A Nitro group may increase reactivity in redox reactions
(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid HCl CN (para) 266.72 (free base) 1266111-77-6 Cyano group’s polarity may influence solubility
(2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid HCl I (meta) 367.61 1049744-33-3 Higher molecular weight due to iodine; used in radiolabeling studies

*Calculated based on free base (312.14 g/mol) + HCl (36.46 g/mol).

Key Observations:
  • Positional Isomerism : The 3-bromo (meta) and 4-bromo (para) isomers share identical molecular weights but differ in steric and electronic profiles. The para-substituted bromo analog is more readily available in bulk .
  • For example, the trifluoromethyl group (CF₃) enhances metabolic stability and lipophilicity . Halogen Size: Iodine’s larger atomic radius (vs. Br) may impact crystallographic studies or receptor interactions .

Preparation Methods

Key Preparation Steps and Reaction Conditions

Step Description Reagents/Conditions Notes
1. Pyrrolidine Ring Formation or Starting Material Use of commercially available pyrrolidine derivatives or ring construction via cyclization Starting from pyrrolidine or protected derivatives Ensures chiral integrity of the ring
2. Protection of Pyrrolidine Nitrogen Boc (tert-butoxycarbonyl) protection to prevent side reactions Boc anhydride, base (e.g., triethylamine), solvent (e.g., dichloromethane) Facilitates selective functionalization
3. Introduction of 3-Bromobenzyl Group Nucleophilic substitution or palladium-catalyzed coupling to attach 3-bromobenzyl moiety 3-Bromobenzyl bromide or related halide, palladium acetate catalyst, tert-butyl XPhos ligand, polar aprotic solvents (DMF, THF), temperature 40–100°C Chiral auxiliaries or catalysts ensure (4R) configuration
4. Carboxylation Introduction of carboxylic acid at 2-position via carboxylation Carbon dioxide under basic conditions or carboxylating agents Maintains stereochemistry
5. Deprotection and Salt Formation Removal of Boc protecting group and conversion to hydrochloride salt Acidic hydrolysis (e.g., HCl in dioxane), recrystallization Yields the hydrochloride salt with high purity

Detailed Synthetic Route Example

  • Starting Material: Boc-protected (2S,4R)-pyrrolidine derivative.
  • Step 1: Palladium-catalyzed cross-coupling reaction with 3-bromobenzyl bromide introduces the 3-bromobenzyl substituent at the 4-position. The use of palladium acetate and tert-butyl XPhos ligand enhances coupling efficiency, especially for halogenated aromatic substrates.
  • Step 2: Carboxylation at the 2-position is achieved by treatment with carbon dioxide or an equivalent carboxylating reagent under basic conditions, preserving stereochemistry.
  • Step 3: Acidic deprotection removes the Boc group, and subsequent treatment with hydrochloric acid yields the hydrochloride salt.
  • Step 4: Purification by recrystallization or chromatography ensures >95% purity and stereochemical integrity.

Reaction Conditions Influencing Yield and Stereochemistry

  • Catalyst Selection: Palladium catalysts combined with bulky phosphine ligands (e.g., tert-butyl XPhos) significantly improve coupling yields and stereoselectivity.
  • Solvent Choice: Polar aprotic solvents such as DMF or THF accelerate reaction rates but require strict temperature control (40–100°C) to avoid racemization.
  • Temperature Control: Maintaining moderate temperatures prevents loss of chiral configuration.
  • Protecting Groups: Boc protection of the nitrogen is essential to avoid side reactions and maintain stereochemical purity.
  • Purification: Recrystallization from mixed solvents (e.g., ethanol/water) helps obtain consistent melting points and high purity.

Industrial Scale Considerations

Industrial synthesis optimizes the above steps for scalability and environmental compliance:

  • Use of continuous flow reactors for better heat and mass transfer.
  • Automated systems to control reaction parameters precisely.
  • Emphasis on cost-effective reagents and minimizing hazardous waste.
  • Implementation of green chemistry principles, such as solvent recycling.

Analytical Verification of Product

To confirm the purity and stereochemical integrity of the synthesized compound, the following techniques are standard:

Technique Purpose Details
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Purity and molecular weight confirmation Reversed-phase C18 column, purity >95%
Nuclear Magnetic Resonance (NMR) Spectroscopy Stereochemistry verification ^1H and ^13C NMR in DMSO-d6; coupling constants (e.g., J = 8.4 Hz) confirm trans-configuration
X-ray Crystallography Absolute configuration determination Requires single crystals; confirms (2S,4R) stereochemistry
Chiral Gas Chromatography (GC) Enantiomeric excess measurement Distinguishes enantiomers in derivatives

Data Table: Summary of Preparation Parameters

Parameter Typical Range/Condition Impact on Synthesis
Catalyst Pd(OAc)2 with tert-butyl XPhos Enhances coupling efficiency
Solvent DMF, THF Solubilizes reagents, influences reaction rate
Temperature 40–100°C Controls reaction kinetics and stereochemistry
Reaction Time 1–18 hours (varies by step) Longer times improve conversion but risk racemization
Boc Deprotection Acidic hydrolysis with HCl Removes protecting group cleanly
Purification Recrystallization (EtOH/H2O) Improves purity and consistency

Research Findings and Optimization Insights

  • Stereoselective Alkylation: The use of chiral auxiliaries or catalysts during the 3-bromobenzyl group introduction is crucial for maintaining the (2S,4R) configuration. X-ray crystallographic studies indicate that the 4R configuration favors optimal π-π stacking interactions, which may influence biological activity.
  • Substituent Effects: Studies show that replacing bromine with other halogens (Cl, F) significantly alters biological potency, emphasizing the importance of precise halogen placement during synthesis.
  • Solvent and Temperature Effects: Polar aprotic solvents accelerate reactions but require careful temperature control to avoid racemization or side reactions.
  • Safety and Handling: Given potential irritant properties, synthesis should be conducted with appropriate personal protective equipment and ventilation.

Q & A

Q. What are the recommended synthetic routes for (2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride?

The compound is typically synthesized via multi-step organic reactions, including:

  • Condensation and cyclization : A bromobenzyl group is introduced via alkylation or Suzuki coupling, followed by cyclization to form the pyrrolidine ring. Catalysts like palladium or copper are often employed under inert conditions (e.g., nitrogen atmosphere) .
  • Protection/deprotection strategies : tert-Butoxycarbonyl (Boc) groups are used to protect amine functionalities during synthesis, as seen in analogous compounds like (2S,4R)-1-Boc-4-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid .
  • Acid hydrolysis and salt formation : The free carboxylic acid is converted to its hydrochloride salt using HCl in polar solvents (e.g., ethanol or dichloromethane) .

Key parameters :

  • Reaction temperature: 0–25°C for sensitive intermediates.
  • Solvents: Dimethylformamide (DMF) or toluene for coupling reactions .
  • Yield optimization: Monitoring via HPLC (≥95% purity criteria) .

Q. How should researchers characterize the compound’s purity and stereochemical integrity?

Analytical methods :

  • HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .
  • NMR spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., trans-configuration at C2 and C4) and benzyl group substitution .
  • Mass spectrometry (HRMS) : To verify molecular weight (Mw = 320.61 for the hydrochloride salt) .
  • Melting point : Confirm consistency with literature values (analogous compounds: 130–136°C) .

Critical checks :

  • Chiral HPLC to rule out racemization.
  • X-ray crystallography for absolute configuration validation (if crystals are obtainable).

Q. What safety precautions are required for handling this compound?

Based on structurally similar compounds:

  • Hazards : Skin/eye irritation (H315, H319), respiratory irritation (H335), and harmful if swallowed (H302) .
  • Protective measures :
  • Gloves, lab coat, and goggles.
  • Use in fume hoods to avoid inhalation .
    • Storage : 2–8°C in airtight, light-protected containers .
    • Spill management : Neutralize with sodium bicarbonate and dispose via regulated waste channels .

Advanced Research Questions

Q. How does stereochemistry at C2 and C4 influence the compound’s biological activity?

  • The (2S,4R) configuration is critical for interactions with chiral biological targets (e.g., enzymes or receptors). For example:
  • Analogous iodinated derivatives (e.g., (2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride) show enhanced binding affinity due to halogen size and electronegativity .
  • Inversion at C4 (e.g., (2S,4S) isomers) reduces activity, as seen in D-proline derivatives .
    • Experimental validation :
  • Compare IC₅₀ values of stereoisomers in target assays.
  • Molecular docking simulations to assess binding pocket compatibility .

Q. What strategies resolve contradictions in solubility data across studies?

Discrepancies may arise from:

  • Purity variations : Impurities (e.g., free acid or unreacted intermediates) alter solubility. Use HPLC to confirm ≥95% purity .
  • Solvent polarity : The hydrochloride salt is highly soluble in water but poorly in apolar solvents.
  • pH-dependent solubility : Protonation of the pyrrolidine nitrogen increases water solubility at acidic pH .

Recommendations :

  • Report solvent, temperature, and pH conditions in methodology.
  • Use standardized buffers (e.g., PBS at pH 7.4) for biological assays.

Q. How can researchers optimize the compound’s stability in long-term studies?

  • Degradation pathways : Hydrolysis of the benzyl ether or decarboxylation under basic conditions.
  • Stabilization methods :
  • Store at 2–8°C in anhydrous environments .
  • Lyophilize for long-term storage.
    • Monitoring : Periodic NMR/HPLC to detect degradation products (e.g., free carboxylic acid or debrominated byproducts) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

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